

molecular structure of N-Methyl-2,4,6-trinitroaniline

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Compound of Interest

Compound Name: *N-Methyl-2,4,6-trinitroaniline*

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An In-depth Technical Guide on the Molecular Structure of **N-Methyl-2,4,6-trinitroaniline**

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **N-Methyl-2,4,6-trinitroaniline**, a chemical intermediate and a less common relative of the explosive Tetryl. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Identification

N-Methyl-2,4,6-trinitroaniline, also known as N-Methylpicramide, is an aromatic compound characterized by a benzene ring substituted with three nitro groups and a methylamino group. [1][2] Its chemical structure is fundamental to its properties. The IUPAC name for this compound is **N-methyl-2,4,6-trinitroaniline**. [3]

The molecular formula is $C_7H_6N_4O_6$. [1][2][4][5] The presence of multiple nitro groups, which are strong electron-withdrawing groups, significantly influences the electron density of the benzene ring and the properties of the amino group.

Caption: 2D Molecular Structure of **N-Methyl-2,4,6-trinitroaniline**.

It is important to distinguish **N-Methyl-2,4,6-trinitroaniline** from the well-known explosive Tetryl (N-methyl-N,2,4,6-tetranitroaniline), which has an additional nitro group attached to the nitrogen of the methylamino group. [6]

Physicochemical and Explosive Properties

N-Methyl-2,4,6-trinitroaniline is a yellow crystalline solid.[5] It is practically insoluble in water but soluble in organic solvents like acetone and benzene.[6][7] While it is a high-energy material, its explosive properties are less pronounced than those of Tetryl.

Table 1: Physicochemical Properties of N-Methyl-2,4,6-trinitroaniline

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₄ O ₆	[1][2][4][5]
Molecular Weight	242.15 g/mol	[1][3][8]
CAS Number	1022-07-7	[1][2][4]
Melting Point	114.8 °C (in Ethanol)	[5][9]
Boiling Point	390.1 °C at 760 mmHg	[5][9]
Density	1.676 g/cm ³	[5][9]
Flash Point	189.7 °C	[5][9]
Vapor Pressure	2.73E-06 mmHg at 25°C	[5][9]
Water Solubility	Slightly soluble	[10]

Synthesis and Experimental Protocols

The synthesis of **N-Methyl-2,4,6-trinitroaniline** can be achieved through the amination of a suitable precursor, such as 2,4,6-trinitrochlorobenzene, with methylamine. A general laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of N-Methyl-2,4,6-trinitroaniline

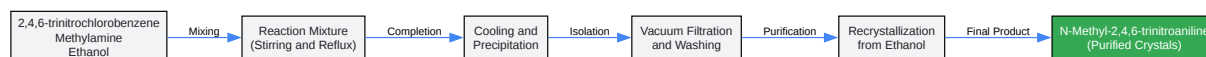
Materials:

- 2,4,6-trinitrochlorobenzene

- Methylamine (aqueous solution, e.g., 33%)
- Ethanol
- Distilled water

Procedure:

- Dissolve 2,4,6-trinitrochlorobenzene in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Slowly add a slight excess of aqueous methylamine solution to the stirred ethanolic solution at room temperature. An exothermic reaction is expected.
- After the initial reaction subsides, heat the mixture to reflux for a specified period to ensure the completion of the reaction.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any unreacted methylamine and other water-soluble impurities.
- Recrystallize the crude product from ethanol to obtain purified **N-Methyl-2,4,6-trinitroaniline**.
- Dry the purified crystals in a desiccator.



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Caption: General Synthesis Workflow for **N-Methyl-2,4,6-trinitroaniline**.

Spectroscopic and Crystallographic Data

The molecular structure of **N-Methyl-2,4,6-trinitroaniline** has been characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for N-Methyl-2,4,6-trinitroaniline

Technique	Key Observations/Data	Reference
Mass Spectrometry (GC-MS)	Molecular Ion Peak (m/z): 242. Top Peak (m/z): 194.	[3]
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available and have been computationally modeled.	[11]
Nuclear Magnetic Resonance (NMR)	¹³ C and ¹⁵ N NMR spectra are available. The chemical shifts are influenced by the electron-withdrawing nitro groups.	[3]

While detailed crystallographic data for **N-Methyl-2,4,6-trinitroaniline** is not readily available in the searched literature, studies on closely related compounds like N-methyl-2,4,6-trinitroacetanilide reveal a monoclinic crystal system.[12] In this related structure, the nitro groups are rotated out of the plane of the benzene ring.[12]

Health and Safety Considerations

Similar to other nitroaromatic compounds, **N-Methyl-2,4,6-trinitroaniline** should be handled with care. The related compound, Tetryl, is known to be toxic and a strong skin irritant, causing dermatitis.[6][10] It can also affect mucous membranes and the upper respiratory tract.[6] Although less studied, it is prudent to assume that **N-Methyl-2,4,6-trinitroaniline** may have similar health effects. Standard laboratory safety protocols, including the use of personal protective equipment, are essential when handling this compound. Due to its energetic nature, it should be protected from shock, friction, and heat.[13]

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